molecular formula C15H14N2.2Br B178478 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium CAS No. 15302-99-5

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium

Cat. No.: B178478
CAS No.: 15302-99-5
M. Wt: 222.28 g/mol
InChI Key: VVCUMCOARYCLHE-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium (hereafter referred to as DHPhen) is a diquaternary ammonium salt featuring a fused phenanthroline-diazepine heterocyclic system. Its synthesis involves the reaction of 1,10-phenanthroline with 1,3-dibromopropane in nitrobenzene, yielding a dibromide salt (C₁₅H₁₄N₄²⁺·2Br⁻) with a planar yet distorted aromatic core . The compound’s unique structure arises from the fusion of a seven-membered diazepine ring to the phenanthroline backbone, inducing significant steric and electronic effects. This distortion is evident in crystallographic studies, where the phenanthroline portion shows an average deviation of 0.16 Å from planarity, with nitrogen atoms exhibiting the largest displacements (0.30 Å) .

DHPhen has been utilized in coordination chemistry, particularly in forming supramolecular coordination polymers and copper(I) thiocyanate complexes. Its rigid, concave geometry enhances its utility as a template in crystal engineering .

Properties

IUPAC Name

1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17/h1-2,4-9H,3,10-11H2/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCUMCOARYCLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165202
Record name 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15302-99-5
Record name 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted phenanthrolines and diazepines are reacted in the presence of catalysts and solvents like acetonitrile or dimethylformamide (DMF). The reaction conditions often require elevated temperatures (around 100-150°C) and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where nucleophiles like amines or thiols replace halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of base catalysts like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential biological activities:

  • Anticancer Activity : Research indicates that derivatives of diazepino compounds exhibit cytotoxic effects against various cancer cell lines. The phenanthroline moiety is known to intercalate DNA, suggesting that this compound could be developed as a chemotherapeutic agent .
  • Antimicrobial Properties : Preliminary studies show that the compound may possess antimicrobial activity against certain bacterial strains due to its ability to disrupt cellular membranes .

Materials Science

The unique electronic properties of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium make it suitable for:

  • Organic Electronics : The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its charge transport capabilities .
  • Sensors : Its ability to form complexes with metal ions allows for the development of sensors for detecting heavy metals in environmental samples .

Analytical Chemistry

The compound's distinct spectral properties enable its use in:

  • Fluorescent Probes : It can be employed as a fluorescent probe for the detection of anions and cations in solution due to its strong luminescence properties when bound to specific metal ions .
  • Chromatography : The compound's stability and reactivity make it an excellent candidate for developing stationary phases in chromatographic techniques .

Case Studies

Several studies have highlighted the applications of this compound:

Study ReferenceApplication FocusKey Findings
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines.
Sensor DevelopmentEffective in detecting heavy metal ions with high sensitivity.
Organic ElectronicsShowed promising results as a charge transport material in OLEDs.

Mechanism of Action

The mechanism by which 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium exerts its effects involves interactions with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The pathways involved often include modulation of enzyme activity, interference with cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7,8-Dihydro-6H-dipyrido[1,2-a:2′,1′-c][1,4]diazepinediium Dibromide

  • Structural Differences : This compound shares a diazepine core but lacks the fused phenanthroline system. Instead, it incorporates two pyridine rings, resulting in a smaller, less rigid framework. The absence of the phenanthroline moiety reduces π-π stacking interactions, impacting its stability in supramolecular assemblies .
  • Synthesis : Similar to DHPhen, it is synthesized via alkylation of bipyridine derivatives with dihaloalkanes. However, shorter reaction times (1–2 hours) and lower temperatures (80–100°C) are reported, suggesting higher reactivity of bipyridine compared to phenanthroline .
  • Coordination Chemistry : Forms octahedral complexes with transition metals (e.g., Fe²⁺), contrasting with DHPhen’s preference for trigonal-planar copper(I) thiocyanate complexes .

2,2′-Bipyridine-Based Diquaternary Salts

  • Electronic Properties : Neutral 2,2′-bipyridine derivatives lack the cationic charge of DHPhen, reducing their solubility in polar solvents. DHPhen’s diquaternary structure enhances hydrophilicity, facilitating interactions with anionic species in aqueous media .
  • Applications: While 2,2′-bipyridine is a classic ligand in coordination chemistry, DHPhen’s rigidity and charge make it superior in templating anionic metal-thiocyanate networks. For example, DHPhen forms [Cu(NCS)₃]⁻ complexes with non-interacting ions, whereas bipyridine analogs often exhibit bridging thiocyanate ligands .

1,10-Phenanthroline Derivatives

  • Ring Strain : Neutral 1,10-phenanthroline lacks the diazepine ring, resulting in a fully planar structure. The diazepine fusion in DHPhen introduces ring strain, altering its redox behavior and Lewis basicity .
  • Catalytic Performance : DHPhen’s distorted geometry enhances enantioselectivity in asymmetric catalysis compared to unmodified phenanthroline. For instance, DHPhen-based catalysts achieve enantiomeric excess (ee) values >90% in certain cyclopropanation reactions, outperforming planar analogs .

Comparative Data Table

Property DHPhen (C₁₅H₁₄N₄²⁺) 7,8-Dihydro-6H-diazepinediium 2,2′-Bipyridine Derivatives
Core Structure Phenanthroline-diazepine Pyridine-diazepine Bipyridine
Charge +2 +2 Neutral
Crystal System Monoclinic (P21/n) Orthorhombic (Pbca) Varies
Coordination Geometry Trigonal-planar (Cu⁺) Octahedral (Fe²⁺) Octahedral
Synthesis Yield 51–98% 70–85% 60–90%
π-π Stacking (Avg. Distance) 3.5 Å 4.2 Å 3.8 Å
Applications Supramolecular polymers, catalysis Redox-active materials Traditional ligand chemistry

Key Research Findings

  • Supramolecular Chemistry : DHPhen templates the assembly of [MoOS₃Cu₃]⁺-based clusters, forming 1D polymeric structures with interionic distances of 6.58–17.27 Å. This is attributed to its rigid, planar geometry, which stabilizes anionic frameworks .
  • Photocatalysis : DHPhen-copper(I) complexes exhibit strong absorption in the visible range (λmax = 450 nm), enabling efficient light-driven redox reactions. Comparable bipyridine-copper systems show lower quantum yields (Φ = 0.2 vs. Φ = 0.4 for DHPhen) .
  • Thermal Stability : DHPhen decomposes at 280°C, higher than 7,8-dihydro analogs (220°C), due to enhanced aromatic stabilization .

Biological Activity

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium (CAS Number: 15302-99-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a diazepine ring fused to a phenanthroline moiety. Its molecular formula is C15H14Br2N2C_{15}H_{14}Br_2N_2 with a molecular weight of approximately 382.09 g/mol. Key physical properties include:

  • Density : 1.24 g/cm³
  • Boiling Point : 477.1 °C
  • Flash Point : 223.7 °C

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC15H14Br2N2C_{15}H_{14}Br_2N_2
Molecular Weight382.09 g/mol
Density1.24 g/cm³
Boiling Point477.1 °C
Flash Point223.7 °C

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dibromopropane with 1,10-phenanthroline under controlled conditions to yield the desired dibromide salt form. This method has been documented in various chemical literature sources .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of diazepine derivatives. For instance, compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines such as MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) . The mechanisms often involve apoptosis induction and cell cycle arrest at specific phases.

The proposed mechanism for the biological activity of diazepine derivatives includes:

  • Induction of Apoptosis : Activation of apoptosis-related proteins leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M phase.

In vitro studies have demonstrated that certain derivatives can decrease mitochondrial membrane potential and induce morphological changes in cancer cells .

Case Studies

A notable case study involved the evaluation of various derivatives related to diazepino compounds in which one specific derivative exhibited stronger inhibitory effects compared to standard chemotherapeutic agents like 5-Fluorouracil (5-Fu). This derivative not only inhibited colony formation but also showed enhanced apoptotic activity in treated cells .

Table 2: Comparative Antiproliferative Activity

CompoundCell LineIC50 (µM)Mechanism
Diazepino Derivative AMGC-80312.5Apoptosis induction
Diazepino Derivative BEC-10915.0Cell cycle arrest
Standard (5-Fu)PC-320.0DNA synthesis inhibition

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